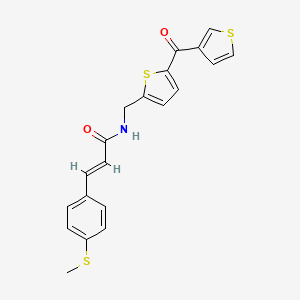
(E)-3-(4-(methylthio)phenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(methylthio)phenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H17NO2S3 and its molecular weight is 399.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(4-(Methylthio)phenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene moiety and a methylthio-substituted phenyl group. Its chemical formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 358.48 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Cholinesterase Inhibition : It has been evaluated for its potential to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Recent studies have reported the cytotoxic effects of similar compounds against various cancer cell lines. For instance, a study highlighted the efficacy of compounds with similar structural features in inhibiting cell growth in A549 (lung cancer) and HCT116 (colon cancer) cell lines. The IC₅₀ values were notably lower than those for standard chemotherapeutics, indicating promising anticancer activity.
| Compound | Cell Line | IC₅₀ Value (µg/mL) |
|---|---|---|
| This compound | HCT116 | 193.93 |
| Similar Compound 1 | A549 | 371.36 |
| Similar Compound 2 | HCT116 | 208.58 |
Cholinesterase Inhibition
The inhibition of AChE is crucial in developing treatments for Alzheimer's disease. The compound's structural similarities to known AChE inhibitors suggest it may also exhibit this activity. In vitro assays have demonstrated that compounds with similar thiophene structures show significant inhibition of AChE.
In a comparative study, several thiazolidinone derivatives were tested for their AChE inhibitory activity:
| Compound | AChE Inhibition IC₅₀ (µM) |
|---|---|
| Thiazolidinone 1 | 13.81 |
| Thiazolidinone 2 | 3.11 |
| This compound | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary molecular docking studies indicate that it may interact with specific enzyme active sites, thereby inhibiting their functions.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to assess the compound's effect on various cancer cell lines and its cholinesterase inhibition potential.
- In Vivo Studies : Future research should focus on in vivo models to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
Propiedades
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S3/c1-24-16-5-2-14(3-6-16)4-9-19(22)21-12-17-7-8-18(26-17)20(23)15-10-11-25-13-15/h2-11,13H,12H2,1H3,(H,21,22)/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZPHSKSWAOACE-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













